3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea
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Overview
Description
3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tetrazole ring, a chlorophenyl group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Tetrazole Ring to the Phenylurea Moiety: The tetrazole ring is then attached to the phenylurea moiety through a nucleophilic substitution reaction. This involves the reaction of the tetrazole derivative with a phenylisocyanate compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, resulting in the formation of dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized tetrazole derivatives.
Reduction: Dechlorinated phenylurea derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine
Drug Development: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry
Agriculture: It can be used as a pesticide or fungicide due to its ability to inhibit the growth of certain pests and fungi.
Mechanism of Action
The mechanism of action of 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea involves its interaction with specific molecular targets. The tetrazole ring can bind to enzyme active sites, inhibiting their activity. The chlorophenyl group can interact with cellular membranes, disrupting their function. These interactions lead to the compound’s biological effects, such as enzyme inhibition and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-methyl-1-phenylurea
- 3-(3-chlorophenyl)-1-methyl-1-phenylurea
- 3-(2-chlorophenyl)-1-methyl-1-phenylurea
Uniqueness
3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s ability to interact with specific molecular targets, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c16-11-6-8-13(9-7-11)22-14(19-20-21-22)10-17-15(23)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBMHLOQTPQOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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